molecular formula C14H18Br3N3O B11553716 N'-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11553716
M. Wt: 484.02 g/mol
InChI Key: OKKNIRQJDOLVHP-OCKHKDLRSA-N
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Description

N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hexan-2-ylidene group and a 2,4,6-tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromoaniline with hexan-2-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
  • N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-trichlorophenyl)amino]acetohydrazide

Uniqueness

N’-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the 2,4,6-tribromophenyl group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activity compared to its chlorinated analogs.

Properties

Molecular Formula

C14H18Br3N3O

Molecular Weight

484.02 g/mol

IUPAC Name

N-[(Z)-hexan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C14H18Br3N3O/c1-3-4-5-9(2)19-20-13(21)8-18-14-11(16)6-10(15)7-12(14)17/h6-7,18H,3-5,8H2,1-2H3,(H,20,21)/b19-9-

InChI Key

OKKNIRQJDOLVHP-OCKHKDLRSA-N

Isomeric SMILES

CCCC/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C

Canonical SMILES

CCCCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C

Origin of Product

United States

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